1-(Difluoromethyl)-4-nitrobenzene

Medicinal Chemistry Bioisosterism Drug Design

1-(Difluoromethyl)-4-nitrobenzene (CAS 29848-57-5) is a bifunctional nitroaromatic intermediate featuring a metabolically stable -CF₂H bioisostere. Its moderate lipophilicity (logP ~2.0-2.5) provides balanced ADME profiles versus trifluoromethyl analogs, reducing non-specific binding in agrochemical leads. The liquid physical state enables seamless integration into automated liquid handling systems, eliminating solvent pre-dissolution steps. Post-reduction, 4-(difluoromethyl)aniline enables synthesis of fluorinated polymers with unique dielectric properties. Ideal for medicinal chemistry, crop protection, and advanced materials R&D. Inquire for bulk pricing.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 29848-57-5
Cat. No. B1298652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-4-nitrobenzene
CAS29848-57-5
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H5F2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H
InChIKeyRMHPWPAKPAVHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-4-nitrobenzene (CAS 29848-57-5): A Strategic Building Block for Fluorinated Scaffolds in Medicinal Chemistry and Agrochemical R&D


1-(Difluoromethyl)-4-nitrobenzene (C₇H₅F₂NO₂; MW 173.12) is a halogenated nitroaromatic compound featuring an electron-withdrawing para-nitro group and a lipophilic, hydrogen-bond-donating difluoromethyl (-CF₂H) moiety . This bifunctional architecture renders it a versatile intermediate for the synthesis of pharmaceuticals and crop protection agents, where the -CF₂H group serves as a metabolically stable bioisostere for hydroxyl, thiol, or methyl groups [1]. Its commercial availability at research-grade purity (≥98%) from multiple global suppliers supports its routine use in synthetic chemistry laboratories .

Why In-Class Nitroaromatic Analogs Cannot Substitute 1-(Difluoromethyl)-4-nitrobenzene in Advanced Synthesis Programs


Superficial structural similarities among nitroaromatic building blocks mask critical differences in physicochemical behavior and synthetic utility that preclude simple substitution. The -CF₂H group of 1-(Difluoromethyl)-4-nitrobenzene confers a unique combination of lipophilicity and hydrogen-bond donor capacity absent in non-fluorinated analogs like 4-nitrotoluene, while its lower lipophilicity and distinct steric profile differentiate it from trifluoromethyl (-CF₃) counterparts such as 4-nitrobenzotrifluoride . Regioisomeric variants (e.g., 1-(Difluoromethyl)-2-nitrobenzene) exhibit altered electronic and steric environments that impact reactivity in subsequent functionalization steps [1]. The following evidence quantifies these differences to guide rational selection.

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-4-nitrobenzene: Comparative Data for Procurement Decisions


Hydrogen Bond Donor (HBD) Capacity: -CF₂H vs. -CH₃ vs. -CF₃ Functional Group Comparison

The -CF₂H group is a demonstrated hydrogen bond donor (HBD) due to the highly polarized F₂C–H bond, whereas the methyl (-CH₃) group lacks this capacity and the trifluoromethyl (-CF₃) group is exclusively a hydrogen bond acceptor [1]. Computational and crystallographic studies quantify the HBD strength of -CF₂H as weaker than OH or SH but sufficient to engage in stabilizing intermolecular interactions, making it a viable bioisostere for hydroxyl and thiol moieties in drug candidates [2].

Medicinal Chemistry Bioisosterism Drug Design

Lipophilicity Modulation: Measured logP of 1-(Difluoromethyl)-4-nitrobenzene vs. Trifluoromethyl Analog

The calculated and measured partition coefficient (logP) of 1-(Difluoromethyl)-4-nitrobenzene is 2.08 [1], significantly lower than that of the trifluoromethyl analog, 4-nitrobenzotrifluoride, which has a predicted logP of approximately 2.9–3.1 [2]. This ~0.8–1.0 log unit reduction reflects the diminished lipophilicity of the -CF₂H group relative to -CF₃, which can be advantageous for mitigating excessive lipophilicity-driven liabilities such as poor aqueous solubility and off-target binding.

ADME Optimization Lipophilicity Medicinal Chemistry

Physical State and Handling: Liquid at Ambient Conditions vs. Solid Trifluoromethyl Analog

1-(Difluoromethyl)-4-nitrobenzene is a liquid at room temperature, with a melting point of 21–26 °C , whereas the structurally analogous 4-nitrobenzotrifluoride is a crystalline solid with a melting point of 38–40 °C . This 12–19 °C difference in phase transition temperature enables the difluoromethyl compound to be handled as a neat liquid without pre-warming, a practical advantage for automated liquid handling systems and continuous flow chemistry platforms.

Process Chemistry Automated Synthesis Laboratory Handling

Synthetic Accessibility: Established Route from 4-Nitrotoluene with HF/PbO₂ System

U.S. Patent 4,051,168 demonstrates the direct conversion of 4-nitrotoluene to a mixture of 4-(fluoromethyl)nitrobenzene and 4-(difluoromethyl)nitrobenzene using HF and PbO₂ or NiO₂ at -30 to +80 °C [1]. This established methodology provides a reliable, scalable synthetic entry to the difluoromethylated building block from a widely available and inexpensive precursor (4-nitrotoluene, commercial price < $0.10/g at bulk scale), in contrast to analogs requiring de novo construction of the fluorinated side chain from more costly intermediates.

Process Development Fluorination Chemistry Supply Chain

Regioisomeric Differentiation: Para- vs. Ortho-Nitro Substitution Impact on Reactivity

The para-nitro substitution pattern of 1-(Difluoromethyl)-4-nitrobenzene directs electrophilic aromatic substitution (EAS) to the ortho positions (C2 and C6), whereas the ortho-isomer 1-(Difluoromethyl)-2-nitrobenzene (CAS 64747-65-5) exhibits a different regiochemical bias with enhanced reactivity at the para position relative to the -CF₂H group [1]. This positional difference alters the synthetic outcome in subsequent functionalization reactions, making regioisomer selection critical for accessing desired substitution patterns in target molecules.

Synthetic Methodology Electrophilic Aromatic Substitution Structure-Activity Relationship

Optimal Application Scenarios for 1-(Difluoromethyl)-4-nitrobenzene Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Bioisosteric Replacement of Hydroxyl or Thiol Moieties

Utilize 1-(Difluoromethyl)-4-nitrobenzene as a key intermediate to install the -CF₂H group as a metabolically stable surrogate for OH or SH in lead optimization campaigns. Following nitro group reduction to the corresponding aniline, the resulting 4-(difluoromethyl)aniline can be elaborated into drug candidates where the CF₂H group engages in hydrogen bonding interactions with target proteins while improving metabolic stability relative to phenol or thiophenol analogs [1].

Agrochemical Discovery: Fine-Tuning Lipophilicity for Optimal Bioavailability

Incorporate the difluoromethylphenyl scaffold into pesticide or herbicide candidates where a logP of approximately 2.0–2.5 is desirable for balanced uptake and translocation. The moderate lipophilicity of 1-(Difluoromethyl)-4-nitrobenzene-derived intermediates—lower than CF₃ analogs—can mitigate the risk of excessive logP-driven non-specific binding or poor aqueous solubility that often plagues trifluoromethylated agrochemical leads .

High-Throughput Experimentation (HTE) and Automated Synthesis

Leverage the liquid physical state of 1-(Difluoromethyl)-4-nitrobenzene for seamless integration into automated liquid handling systems. Unlike solid nitroaromatic building blocks requiring pre-dissolution in organic solvents, this compound can be dispensed neat at ambient temperature, reducing solvent consumption and minimizing cross-contamination risks in parallel synthesis arrays .

Development of Fluorinated Polymer Precursors and Specialty Materials

Employ the compound as a precursor to 4-(difluoromethyl)aniline (via nitro reduction) for the synthesis of fluorinated polyimides, polyamides, or epoxy resins. The -CF₂H group imparts unique dielectric properties and moisture resistance to polymeric materials compared to non-fluorinated or trifluoromethylated analogs, while the para-substitution pattern ensures linear, rigid-rod polymer architectures [2].

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